PSMA4 Human Pre-designed siRNA Set A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

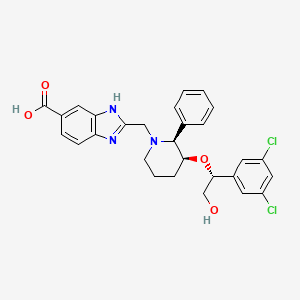

C28H27Cl2N3O4 |

|---|---|

分子量 |

540.4 g/mol |

IUPAC 名称 |

2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C28H27Cl2N3O4/c29-20-11-19(12-21(30)14-20)25(16-34)37-24-7-4-10-33(27(24)17-5-2-1-3-6-17)15-26-31-22-9-8-18(28(35)36)13-23(22)32-26/h1-3,5-6,8-9,11-14,24-25,27,34H,4,7,10,15-16H2,(H,31,32)(H,35,36)/t24-,25-,27-/m0/s1 |

InChI 键 |

SSOFDNCUHHHDAD-KLJDGLGGSA-N |

手性 SMILES |

C1C[C@@H]([C@@H](N(C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4)O[C@@H](CO)C5=CC(=CC(=C5)Cl)Cl |

规范 SMILES |

C1CC(C(N(C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4)OC(CO)C5=CC(=CC(=C5)Cl)Cl |

产品来源 |

United States |

Foundational & Exploratory

The Core Function of PSMA4 in Human Cells: A Technical Guide for Researchers

Executive Summary: The Proteasome 20S Subunit Alpha 4 (PSMA4) is an integral structural component of the 20S proteasome core, the central catalytic engine of the ubiquitin-proteasome system (UPS). This system is the primary pathway for controlled protein degradation in eukaryotic cells, playing a pivotal role in maintaining protein homeostasis and regulating a vast array of cellular processes. Dysregulation of the proteasome, and by extension PSMA4, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. This document provides an in-depth technical overview of PSMA4's structure, function, and involvement in key signaling pathways, presents quantitative data on its expression, and details relevant experimental protocols for its study, positioning PSMA4 as a gene of significant interest for basic research and therapeutic development.

Introduction: The PSMA4 Gene and the Proteasome System

The PSMA4 gene, located on chromosome 15q25.1, encodes the Proteasome Subunit Alpha Type-4 protein.[1][2] This protein is an essential subunit of the 20S proteasome, a barrel-shaped multicatalytic proteinase complex.[1] The 20S proteasome core is composed of four stacked heptameric rings: two outer α-rings and two inner β-rings.[1] The α-subunits, including PSMA4 (also designated as α3), form a gate that controls the entry of substrates into the proteolytic chamber housed within the β-rings.[1]

The 20S core particle can associate with regulatory particles, most commonly the 19S regulatory particle, to form the 26S proteasome.[2][3] This larger complex recognizes and degrades proteins that have been tagged with a polyubiquitin (B1169507) chain.[3][4] This process is ATP-dependent and is fundamental for the regulation of key cellular functions including cell cycle progression, signal transduction, apoptosis, and the removal of misfolded or damaged proteins.[4][5]

Molecular Profile of PSMA4

The human PSMA4 protein is approximately 29.5 kDa and consists of 261 amino acids.[1] As a member of the peptidase T1A family, it does not possess catalytic activity itself but is crucial for the structural integrity and assembly of the proteasome complex.[1]

Subcellular Localization: PSMA4 is predominantly found in the cytoplasm and the nucleus.[6][7] Its localization is consistent with the ubiquitous presence and function of the proteasome in these cellular compartments. The Human Protein Atlas reports its localization to the nucleoplasm and cytosol, with additional localizations in vesicles and components of the flagellum.[6]

Core Function of PSMA4 in Cellular Homeostasis

PSMA4's primary function is intrinsically linked to its role within the proteasome. It is a non-catalytic alpha subunit that contributes to the formation of the heptameric alpha rings and the substrate entrance gate of the 20S proteasome.[1]

3.1 Protein Degradation: The proteasome system, including PSMA4, is the main non-lysosomal pathway for protein degradation.[1] It is responsible for the degradation of over 80% of intracellular proteins.[3] This function is critical for:

-

Protein Quality Control: Removing misfolded, damaged, or aggregated proteins that could otherwise become toxic to the cell.[4]

-

Regulation of Cellular Proteins: Degrading key regulatory proteins such as transcription factors, cyclins, and tumor suppressors to ensure transient and tightly controlled signaling events.[3]

3.2 Ubiquitin-Dependent and -Independent Degradation: While the 26S proteasome (20S core with 19S caps) is known for degrading ubiquitinated proteins, the 20S core can also associate with other regulatory activators, such as PA28 or PA200.[2] These complexes can mediate the degradation of proteins in a ubiquitin-independent manner, a process essential for specific pathways like the generation of certain MHC class I antigenic peptides.[2]

PSMA4 in Key Signaling Pathways

The regulatory role of the proteasome places PSMA4 at the crossroads of multiple critical signaling pathways.

4.1 The Ubiquitin-Proteasome System (UPS) PSMA4 is a foundational component of the UPS. The pathway involves two main steps: the tagging of substrate proteins with ubiquitin by a cascade of enzymes (E1, E2, and E3 ligases), and the subsequent degradation of the tagged protein by the 26S proteasome.[3][8]

Caption: The Ubiquitin-Proteasome System (UPS) workflow.

4.2 NF-κB Signaling Pathway The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, marking it for ubiquitination and subsequent degradation by the proteasome.[9][10] This degradation, mediated by the proteasome containing PSMA4, unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate target gene expression.[10]

Caption: Role of the proteasome (containing PSMA4) in NF-κB activation.

4.3 Cell Cycle Regulation Progression through the cell cycle is driven by the oscillating activities of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins.[3] The timely degradation of cyclins at specific checkpoints is essential for unidirectional cell cycle progression and is primarily carried out by the UPS. For example, the anaphase-promoting complex (APC/C), an E3 ligase, targets mitotic cyclins for degradation by the proteasome, allowing the cell to exit mitosis.

4.4 Apoptosis The proteasome is involved in regulating apoptosis by degrading both pro- and anti-apoptotic proteins.[11][12] For instance, it degrades the tumor suppressor p53, and its inhibition can lead to p53 accumulation and apoptosis. Conversely, it also degrades pro-apoptotic proteins, and its dysregulation can contribute to cancer cell survival.[11]

Role of PSMA4 in Human Disease

Given its central role in protein degradation, aberrant PSMA4 expression or function is linked to several pathologies.

5.1 Cancer: Proteasome genes are frequently overexpressed in various cancers compared to normal tissues, supporting the high metabolic and proliferative demands of tumor cells.[13][14]

-

Expression Levels: Studies using the Oncomine database have shown that PSMA4 mRNA is significantly upregulated in multiple cancer types, including breast, colorectal, and lung cancer, when compared to corresponding normal tissues.[13] Conversely, some datasets have indicated reduced PSMA4 expression in other cancers like leukemia.[13]

-

Prognosis: High expression levels of PSMA4 have been correlated with poor survival outcomes in breast cancer patients.[15]

-

Chemoresistance: In multiple myeloma, overexpression of PSMA4 has been identified as a key factor in bortezomib (B1684674) resistance, involving metabolic reprogramming and upregulation of HIF-1α.[11]

-

Susceptibility: Genetic variants (SNPs) within the PSMA4 locus have been associated with an increased risk for lung cancer in the Chinese Han population.[7]

Table 1: PSMA4 mRNA Expression in Selected Cancers (Cancer vs. Normal Tissue)

| Cancer Type | Regulation in Tumor | No. of Analyses | Reference |

|---|---|---|---|

| Breast Cancer | Upregulated / Downregulated | 10 | [13] |

| Colorectal Cancer | Upregulated | 5+ | [13] |

| Lung Cancer | No Significant Difference | - | [13] |

| Leukemia | Downregulated | - | [13] |

| Lymphoma | Downregulated | - | [13] |

(Data summarized from Oncomine database analyses as reported in scientific literature.[13] Regulation can vary between specific cancer subtypes and datasets.)

5.2 Neurodegenerative and Autoimmune Diseases: A compromised proteasome system leads to the accumulation of misfolded proteins, a hallmark of neurodegenerative diseases like Alzheimer's and Huntington's disease.[7] Upregulation of PSMA4 has been noted in dominantly inherited Alzheimer's disease (DIAD), potentially as a compensatory response or a contributor to pathogenesis.[16] Furthermore, proteasomal subunits, including PSMA4 (HC9), are major targets of the autoimmune response in conditions like autoimmune myositis and systemic lupus erythematosus.

PSMA4 as a Therapeutic Target

The reliance of cancer cells on the proteasome for survival has made it an attractive therapeutic target. Proteasome inhibitors (e.g., Bortezomib) are used in the clinic, particularly for multiple myeloma.[11] However, resistance can develop through various mechanisms, including mutations in proteasome subunits or, as noted, the overexpression of PSMA4.[11] This highlights the need for a deeper understanding of PSMA4's specific role in conferring resistance to develop next-generation inhibitors or combination therapies.

Appendix: Experimental Methodologies

Studying PSMA4 function typically involves genetic manipulation (knockdown, knockout, or overexpression) followed by a battery of molecular and cellular assays.

7.1 Experimental Workflow for PSMA4 Functional Analysis A typical workflow to investigate the role of PSMA4 in a process like chemosensitivity involves silencing the gene and then assessing the cellular response.

Caption: Experimental workflow for PSMA4 functional analysis via siRNA.

7.2 Protocol: siRNA-mediated Knockdown of PSMA4 This protocol outlines the transient silencing of PSMA4 in a human cell line.

-

Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-75% confluency at the time of transfection.

-

Reagent Preparation:

-

Dilute 100 pmol of PSMA4-targeting siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM™).

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium.

-

-

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the 500 µL siRNA-lipid complex mixture drop-wise to each well containing cells in 2 mL of complete growth medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before proceeding to downstream analysis. The optimal time should be determined empirically.[17]

-

Verification: Harvest cells to confirm knockdown efficiency via qRT-PCR or Western Blotting.

7.3 Protocol: Immunoprecipitation (IP) of PSMA4 This protocol is for isolating PSMA4 and its interacting partners from a cell lysate.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS and lyse them in 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh tube.[18]

-

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to the 1 mL of lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge and collect the supernatant.[16]

-

Immunoprecipitation:

-

Add 2-5 µg of a primary antibody against PSMA4 to the pre-cleared lysate. For a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose bead slurry and incubate for an additional 2-4 hours at 4°C.

-

-

Washes: Pellet the beads by centrifugation (1,000 x g for 30 seconds). Discard the supernatant. Wash the beads three to five times with 1 mL of cold IP Lysis Buffer.

-

Elution: After the final wash, aspirate the supernatant and resuspend the bead pellet in 40 µL of 2X Laemmli sample buffer. Boil at 95-100°C for 5 minutes to elute the proteins.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is ready for analysis by Western Blot.[16]

7.4 Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining This protocol is used to assess changes in cell cycle distribution following PSMA4 perturbation.

-

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells by trypsinization. Collect cells, including the culture medium, to include any floating (potentially apoptotic) cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add 5 mL of ice-cold 70% ethanol (B145695) drop-wise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for longer periods).[19][20]

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) to pellet.

-

Wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).[19]

-

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red or PerCP-Cy5.5). Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H) to exclude doublets. Collect at least 10,000-20,000 single-cell events for analysis.[19][21] The resulting histogram of DNA content will show distinct peaks for G0/G1, S, and G2/M phases.

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. PSMA4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. The role of ubiquitin in NF-kappaB regulatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Literature review: nuclear factor kappa B (NF-κB) regulation in human cancers mediated by ubiquitin-specific proteases (USPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Up-regulation of PSMB4 is associated with neuronal apoptosis after neuroinflammation induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 13. The transcription levels and prognostic values of seven proteasome alpha subunits in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pan-cancer analysis of genomic and transcriptomic data reveals the prognostic relevance of human proteasome genes in different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue expression of PSMA4 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 16. scbt.com [scbt.com]

- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ulab360.com [ulab360.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. corefacilities.iss.it [corefacilities.iss.it]

- 21. cancer.wisc.edu [cancer.wisc.edu]

The Role of Proteasome Subunit Alpha Type-4 (PSMA4) in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, thereby playing a critical role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S core particle of the proteasome is composed of four stacked heptameric rings, with the two outer rings being α-subunits and the two inner rings being β-subunits. Proteasome Subunit Alpha Type-4 (PSMA4), a component of the α-rings, is integral to the structure and function of the proteasome. Emerging evidence has highlighted the dysregulation of PSMA4 expression in various human cancers, suggesting its potential as a prognostic biomarker and a therapeutic target. This technical guide provides a comprehensive overview of PSMA4 expression across different cancer types, its prognostic significance, associated signaling pathways, and detailed experimental protocols for its investigation.

PSMA4 Expression and Prognostic Significance in Various Cancers

PSMA4 expression is frequently altered in cancerous tissues compared to their normal counterparts. Generally, upregulation of PSMA4 is observed across a wide spectrum of malignancies and is often associated with a poor prognosis.

Quantitative Data on PSMA4 Expression

| Cancer Type | PSMA4 Expression Status | Prognostic Significance of High Expression | References |

| Lung Cancer | Upregulated | Associated with poor prognosis; contributes to cell proliferation and apoptosis regulation.[1] | [1] |

| Breast Cancer | Upregulated (in some studies) | Correlated with poor survival outcomes.[2][3] | [2][3] |

| Reduced (in some studies) | - | [1] | |

| Colorectal Cancer | Upregulated | Associated with poor prognosis.[1] | [1] |

| Hepatocellular Carcinoma (HCC) | Upregulated | Associated with poor prognosis. | [4] |

| Gastric Cancer | Upregulated | Associated with poor prognosis.[2] | [2] |

| Multiple Myeloma | Upregulated | Contributes to bortezomib (B1684674) resistance.[5] | [5] |

| Brain and CNS Cancer | Decreased | - | [1] |

| Leukemia | Decreased | - | [1] |

| Lymphoma | Decreased | - | [1] |

Signaling Pathways Involving PSMA4 in Cancer

PSMA4's role in cancer progression is mediated through its involvement in several key signaling pathways. Its primary function within the proteasome is to regulate the degradation of proteins that are critical for cell survival and proliferation.

PSMA4 and HIF-1α Signaling in Multiple Myeloma

In multiple myeloma, overexpression of PSMA4 has been shown to induce metabolic reprogramming, leading to a hypoxic state within the cancer cells. This hypoxia, in turn, activates the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. Activated HIF-1α promotes the expression of anti-apoptotic proteins, thereby contributing to bortezomib resistance.[5]

PSMA and PI3K-AKT Signaling in Prostate Cancer

In prostate cancer, Prostate-Specific Membrane Antigen (PSMA), a different protein despite the similar acronym, has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[6] This shift promotes tumor progression. While this research does not directly implicate PSMA4, the broader role of the proteasome in regulating components of these pathways is an active area of investigation. For instance, the proteasome degrades tumor suppressors like PTEN, an inhibitor of the PI3K-AKT pathway. Dysregulation of proteasome activity, potentially through altered PSMA4 expression, could therefore impact this pathway.

Experimental Protocols

Investigating the role of PSMA4 in cancer requires a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Immunohistochemistry (IHC) for PSMA4 Expression in Tissues

This protocol is for the detection of PSMA4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-PSMA4 polyclonal antibody (dilution to be optimized, e.g., 1:100)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

Rinse with PBS (3 changes, 5 minutes each).

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-PSMA4 antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS.

-

-

Chromogenic Detection:

-

Incubate with DAB substrate until a brown color develops (monitor under a microscope).

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for PSMA4 Protein Levels

This protocol describes the detection and quantification of PSMA4 protein in cell lysates.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 12%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-PSMA4 (e.g., 1:1000 dilution)

-

Primary antibody: Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-PSMA4 antibody overnight at 4°C.

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash with TBST.

-

-

Detection and Loading Control:

-

Incubate the membrane with ECL substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody and corresponding secondary antibody for a loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for PSMA4 mRNA Expression

This protocol is for quantifying PSMA4 mRNA levels.[7][8]

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan master mix

-

Primers for PSMA4 and a housekeeping gene (e.g., GAPDH, ACTB)

-

PSMA4 Forward Primer: (sequence to be designed/validated)

-

PSMA4 Reverse Primer: (sequence to be designed/validated)

-

GAPDH Forward Primer: (sequence to be designed/validated)

-

GAPDH Reverse Primer: (sequence to be designed/validated)

-

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cells or tissues according to the kit manufacturer's protocol.

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the reaction mix containing master mix, primers, and cDNA.

-

Run the reaction on a qRT-PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative expression of PSMA4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

siRNA-mediated Knockdown of PSMA4

This protocol outlines the transient knockdown of PSMA4 expression to study its functional role.[9][10]

Materials:

-

Cells to be transfected

-

PSMA4-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM reduced-serum medium

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.

-

-

Transfection Complex Preparation:

-

For each well of a 6-well plate:

-

Dilute siRNA (e.g., 25 pmol) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

-

-

-

Transfection:

-

Add the siRNA-lipid complexes to the cells.

-

Incubate for 24-72 hours.

-

-

Validation of Knockdown:

-

After incubation, harvest cells and assess PSMA4 mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.

-

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation.[11]

Materials:

-

Cells transfected with PSMA4 or control siRNA

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

After transfection, seed cells into 96-well plates at a density of 2,000-5,000 cells/well.

-

-

Incubation:

-

Incubate the plates for various time points (e.g., 0, 24, 48, 72 hours).

-

-

Assay:

-

At each time point, add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot absorbance against time to generate cell growth curves. Compare the growth rates between PSMA4 knockdown and control cells.

-

Conclusion

PSMA4 is emerging as a significant player in the pathobiology of multiple cancers. Its frequent overexpression and correlation with poor clinical outcomes underscore its potential as a valuable prognostic biomarker. The involvement of PSMA4 in critical pathways, such as those regulating apoptosis and treatment resistance, also positions it as an attractive target for novel therapeutic strategies. The protocols detailed in this guide provide a robust framework for researchers to further elucidate the multifaceted roles of PSMA4 in cancer, paving the way for future innovations in oncology research and drug development.

References

- 1. The transcription levels and prognostic values of seven proteasome alpha subunits in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PSME4 Activates mTOR Signaling and Promotes the Malignant Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic reprogramming induced by PSMA4 overexpression facilitates bortezomib resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative real-time PCR: a powerful ally in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Quantitative real-time PCR in cancer research. | Semantic Scholar [semanticscholar.org]

- 9. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbs.com [ijbs.com]

An In-depth Technical Guide to PSMA4 Protein Interactions and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteasome Subunit Alpha Type-4 (PSMA4) is a crucial component of the 20S proteasome, a multi-catalytic proteinase complex central to cellular protein homeostasis. As a non-catalytic alpha subunit, PSMA4 plays a fundamental role in the assembly and gating of the proteasome core particle, influencing both ubiquitin-dependent and ubiquitin-independent protein degradation.[1] This guide provides a comprehensive overview of PSMA4's known protein-protein interactions, its involvement in key signaling pathways, and detailed experimental protocols for its study.

Core Function of PSMA4

PSMA4 is one of the seven alpha subunits that form the two outer rings of the barrel-shaped 20S proteasome core.[1] These alpha rings act as a gate, regulating the entry of substrates into the proteolytic chamber where degradation occurs. The proteasome is the central machinery of the Ubiquitin-Proteasome System (UPS), which is responsible for the degradation of the majority of intracellular proteins. This process is critical for the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1]

PSMA4 Protein-Protein Interactions

PSMA4's position within the proteasome complex facilitates a multitude of interactions, both with other proteasome subunits and with various cellular proteins that are targeted for degradation or that regulate proteasome function.

Quantitative Analysis of the PSMA4 Interactome

Recent advances in quantitative mass spectrometry have enabled the large-scale identification and quantification of protein-protein interactions. The following table summarizes data from a proximity-dependent biotin (B1667282) identification (BioID) study coupled with mass spectrometry, which mapped the interactome of PSMA4.

| Interacting Protein | Protein Family/Function | Log2 Fold Change (PSMA4-BirA/BirA) | p-value | Reference |

| Proteasome Subunits | ||||

| PSMA1 | Proteasome alpha subunit | 5.8 | <0.001 | [2] |

| PSMA2 | Proteasome alpha subunit | 6.1 | <0.001 | [2] |

| PSMA3 | Proteasome alpha subunit | 6.0 | <0.001 | [2] |

| PSMA5 | Proteasome alpha subunit | 5.9 | <0.001 | [2] |

| PSMA6 | Proteasome alpha subunit | 6.2 | <0.001 | [2] |

| PSMA7 | Proteasome alpha subunit | 6.1 | <0.001 | [2] |

| PSMB1 | Proteasome beta subunit | 5.5 | <0.001 | [2] |

| PSMB2 | Proteasome beta subunit | 5.7 | <0.001 | [2] |

| PSMB3 | Proteasome beta subunit | 5.6 | <0.001 | [2] |

| PSMB4 | Proteasome beta subunit | 5.8 | <0.001 | [2] |

| PSMB5 | Proteasome beta subunit | 5.4 | <0.001 | [2] |

| PSMB6 | Proteasome beta subunit | 5.9 | <0.001 | [2] |

| PSMB7 | Proteasome beta subunit | 5.7 | <0.001 | [2] |

| Proteasome-Associated Proteins | ||||

| PSMC1 | 19S regulatory particle subunit | 4.9 | <0.001 | [2] |

| PSMC2 | 19S regulatory particle subunit | 5.1 | <0.001 | [2] |

| PSMD1 | 19S regulatory particle subunit | 4.5 | <0.001 | [2] |

| Other Interactors | ||||

| PLK1 | Serine/threonine kinase | Not available in this dataset | - | |

| Parkin (PARK2) | E3 ubiquitin ligase | Not available in this dataset | - | |

| HIF-1α | Transcription factor | Not available in this dataset | - | |

| Calcineurin | Protein phosphatase | Not available in this dataset | - | |

| IκBα | NF-κB inhibitor | Not available in this dataset | - | |

| HTLV-1 Tax protein | Viral oncoprotein | Not available in this dataset | - | |

| Hepatitis C virus F protein | Viral protein | Not available in this dataset | - |

Key Signaling Pathways Involving PSMA4

PSMA4, as an integral part of the proteasome, is implicated in numerous signaling pathways through its role in protein degradation.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory and immune responses. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins. In the canonical pathway, signaling cascades lead to the phosphorylation and subsequent ubiquitination of IκBα, targeting it for degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

The Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. The proteasome, and by extension PSMA4, plays a complex role in apoptosis by degrading both pro-apoptotic and anti-apoptotic proteins. For instance, the degradation of anti-apoptotic proteins like Bcl-2 can promote apoptosis, while the degradation of pro-apoptotic proteins can inhibit it. The context-dependent activity of the proteasome is a critical determinant of cell fate.

Experimental Protocols

Studying protein-protein interactions is fundamental to understanding protein function. The following sections detail common methodologies used to investigate PSMA4 interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to isolate a protein of interest along with its binding partners from a cell lysate.

Detailed Methodology (adapted from a general protocol):

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with a primary antibody against PSMA4 or a control IgG overnight at 4°C on a rotator.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

-

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method to identify binary protein-protein interactions.

Detailed Methodology (adapted from a general protocol):

-

Vector Construction:

-

Clone the full-length coding sequence of PSMA4 into a "bait" vector (e.g., pGBKT7), which fuses PSMA4 to a DNA-binding domain (DBD).

-

Construct a "prey" library by cloning a cDNA library into a prey vector (e.g., pGADT7), which fuses the library proteins to a transcriptional activation domain (AD).

-

-

Yeast Transformation:

-

Transform a suitable yeast strain (e.g., AH109) with the bait plasmid and select for transformants.

-

Confirm the absence of auto-activation of reporter genes by the bait protein.

-

Transform the bait-containing yeast with the prey library.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) to select for colonies where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes.

-

Perform a secondary screen, such as a β-galactosidase assay, to confirm positive interactions.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

Mass Spectrometry-Based Proteomics

Mass spectrometry is a powerful tool for the unbiased identification and quantification of proteins in a complex mixture, such as a Co-IP eluate.

Detailed Methodology (adapted from a general protocol):

-

Sample Preparation:

-

Perform a Co-IP as described above to isolate PSMA4 and its interacting proteins.

-

Elute the protein complexes from the beads.

-

Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the mass-to-charge ratio of the fragments (MS/MS scan).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein sequence database to identify the peptides.

-

Infer the proteins present in the original sample from the identified peptides.

-

Perform quantitative analysis (e.g., label-free quantification or isotopic labeling) to determine the relative abundance of the identified proteins between the PSMA4 IP and a control IP.

-

Conclusion and Future Directions

PSMA4 is a fundamentally important protein with a central role in cellular protein degradation. Its interactions and pathway involvements are extensive and critical for maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for the continued investigation of PSMA4's function. Future research should focus on obtaining more quantitative binding affinity data for its diverse interactions and further elucidating the specific roles of PSMA4-containing proteasome subtypes in various disease states. A deeper understanding of the PSMA4 interactome will undoubtedly open new avenues for therapeutic intervention in diseases where proteasome function is dysregulated, such as cancer and neurodegenerative disorders.

References

The Proteasome Subunit Alpha Type-4 (PSMA4): A Comprehensive Technical Guide on its Gene Ontology and Cellular Localization

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Proteasome Subunit Alpha Type-4 (PSMA4), a critical component of the 20S proteasome complex. This document synthesizes current knowledge on its gene ontology, cellular functions, and subcellular localization, offering valuable insights for research and therapeutic development.

Introduction to PSMA4

Proteasome subunit alpha type-4 (PSMA4), also known as macropain subunit C9 or proteasome component C9, is a protein encoded by the PSMA4 gene in humans.[1] It is an essential subunit of the 20S proteasome, a multi-catalytic proteinase complex responsible for the degradation of most intracellular proteins.[2][3] This complex plays a pivotal role in maintaining protein homeostasis, a process crucial for cell cycle regulation, signal transduction, and apoptosis.[1][2] The human PSMA4 protein has a molecular weight of approximately 29.5 kDa and consists of 261 amino acids. The PSMA4 gene is located on chromosome 15q25.1.[1]

Gene Ontology of PSMA4

Gene Ontology (GO) annotations provide a standardized framework to describe the functions of genes and proteins across different organisms. The GO terms for PSMA4 are categorized into three domains: Molecular Function, Cellular Component, and Biological Process.

Molecular Function

PSMA4 is primarily involved in proteolytic activities as a core component of the proteasome. Its key molecular functions include:

-

Endopeptidase activity : The ability to catalyze the hydrolysis of internal, non-terminal peptide bonds in a polypeptide chain.[1][2]

-

Threonine-type endopeptidase activity : A specific type of endopeptidase activity where a threonine residue is at the active site.[1][2]

-

Protein binding : The capacity to interact with other proteins, which is fundamental to its role within the proteasome complex and its interactions with regulatory particles.[1][4]

Cellular Component

PSMA4 is localized to various subcellular compartments, reflecting the ubiquitous nature of proteasome function. These locations include:

-

Proteasome complex : The main site of its function, where it forms part of the 20S core particle.[1][4]

-

Proteasome core complex, alpha-subunit complex : Specifically, PSMA4 is a component of the alpha-rings that form the outer layers of the 20S proteasome barrel.[1][4]

-

Nucleus : Present within the nuclear compartment, indicating a role in nuclear protein degradation.[1][2][4]

-

Cytoplasm : Found in the cytoplasm, where it participates in the degradation of cytosolic proteins.[1][2][4]

-

Extracellular exosome : Has been identified in extracellular vesicles, suggesting potential roles in intercellular communication.[1][4]

-

P-body : Localized to processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA turnover.[1]

Biological Process

PSMA4 is integral to a wide array of cellular processes, primarily through its role in protein degradation. Key biological processes involving PSMA4 are:

-

Proteasome-mediated ubiquitin-dependent protein catabolic process : The breakdown of proteins that have been tagged with ubiquitin.[1][4]

-

Antigen processing and presentation : The 20S proteasome, including PSMA4, generates peptides from foreign and endogenous proteins for presentation by MHC class I molecules.[1]

-

Regulation of signaling pathways : PSMA4 is involved in modulating various signaling cascades, including the canonical Wnt signaling pathway, TNF-mediated signaling, and the MAPK cascade.[1]

-

Cell cycle regulation : By degrading cyclins and other key cell cycle proteins, the proteasome controls the progression through the cell cycle.[1]

-

Apoptosis : The proteasome participates in the regulated degradation of proteins involved in programmed cell death.[1]

Quantitative Data on PSMA4

This section presents available quantitative data related to PSMA4 expression and interactions in a structured format.

PSMA4 Gene and Protein Characteristics

| Feature | Value | Reference |

| Gene Location | Chromosome 15q25.1 | [1] |

| Protein Size | 261 amino acids | |

| Molecular Weight | 29.5 kDa | |

| Theoretical pI | 6.97 |

Subcellular Localization Confidence Scores

The following table summarizes the confidence scores for the subcellular localization of PSMA4 based on data from the Human Protein Atlas.

| Compartment | Confidence Score | Reference |

| Cytosol | 5 | [2] |

| Nucleus | 5 | [2] |

| Extracellular | 4 | [2] |

| Mitochondrion | 3 | [2] |

| Plasma Membrane | 2 | [2] |

Cellular Localization and Translocation

PSMA4 exhibits a dynamic localization pattern, primarily residing in the cytoplasm and the nucleus.[2][5] Its distribution is not static; it can be translocated from the cytoplasm into the nucleus. This translocation is mediated by its interaction with AKIRIN2, which acts as a bridge to the nuclear import receptor IPO9.[2] This dynamic localization allows the proteasome to target substrates in different cellular compartments, highlighting the spatial regulation of protein degradation.

Role in Signaling Pathways

PSMA4, as a component of the proteasome, plays a crucial role in the regulation of various signaling pathways by mediating the degradation of key signaling proteins.

Ubiquitin-Proteasome System

The canonical function of PSMA4 is within the ubiquitin-proteasome system (UPS). The 20S proteasome core particle, containing PSMA4, associates with 19S regulatory particles to form the 26S proteasome, which recognizes and degrades ubiquitinated proteins.[2] It can also associate with other regulatory particles like PA28 and PA200 for ubiquitin-independent degradation.

References

The Role of PSMA4 in the Ubiquitin-Proteasome System: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Proteasome Subunit Alpha Type-4 (PSMA4), a critical component of the ubiquitin-proteasome system (UPS). The UPS plays a central role in maintaining cellular protein homeostasis through the targeted degradation of proteins. As a core subunit of the 20S proteasome, PSMA4 is integral to the assembly and function of this proteolytic machinery. Dysregulation of PSMA4 and the UPS has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and viral infections, making it a compelling target for therapeutic intervention. This document details the structure, function, and regulation of PSMA4, presents quantitative data on its expression in various disease states, provides detailed experimental protocols for its study, and visualizes its involvement in key signaling pathways.

Introduction to PSMA4 and the Ubiquitin-Proteasome System

The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, regulating a vast array of cellular processes such as cell cycle progression, signal transduction, and apoptosis[1]. The 26S proteasome, the central enzyme of this pathway, is a large multi-protein complex responsible for the degradation of proteins marked with a polyubiquitin (B1169507) chain. It consists of a 20S core particle (CP) that harbors the proteolytic activity and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation[2][3].

PSMA4, also known as Proteasome Subunit Alpha Type-4, is one of the seven alpha subunits that form the two outer alpha rings of the 20S proteasome core particle[1][4]. These alpha rings act as a gate, controlling the entry of substrates into the proteolytic chamber of the proteasome[1]. PSMA4 plays a crucial role in the assembly of the 20S proteasome and its interaction with regulatory particles, thereby influencing both ubiquitin-dependent and ubiquitin-independent protein degradation[2][4].

Protein Details:

-

Gene: PSMA4 (Proteasome 20S Subunit Alpha 4)[4]

-

Location: Chromosome 15q25.1[4]

-

Protein Size: 261 amino acids[4]

-

Molecular Weight: Approximately 29.5 kDa[4]

Quantitative Data on PSMA4 Expression

Alterations in PSMA4 expression have been observed in various diseases, highlighting its potential as a biomarker and therapeutic target. The following tables summarize available quantitative data on PSMA4 expression in cancer and neurodegenerative diseases.

PSMA4 mRNA Expression in Cancer

| Cancer Type | Comparison | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Tumor vs. Normal | Upregulated (Specific fold change varies across studies) | [5][6] |

| Lung Cancer | Tumor vs. Normal | Upregulated in some subtypes | [7] |

| Multiple Myeloma | Bortezomib-Resistant vs. Sensitive | Upregulated in resistant cells | [2][3] |

Note: The table reflects trends observed in the literature. Specific fold changes can vary depending on the dataset and analytical method.

PSMA4 Protein Expression in Neurodegenerative Disease

| Disease | Brain Region | Comparison | Observation | Reference |

| Alzheimer's Disease | Prefrontal Cortex | AD vs. Control | Differential expression observed | [8] |

| Dominantly Inherited AD | Cerebrospinal Fluid | Mutation Carriers vs. Non-carriers | Upregulation emerging 10-15 years before symptom onset |

Key Signaling Pathways Involving PSMA4

PSMA4 is implicated in several critical signaling pathways, often through its role in the degradation of key regulatory proteins.

The Ubiquitin-Proteasome System Workflow

The following diagram illustrates the general workflow of the ubiquitin-proteasome system, where PSMA4 is a fundamental component of the 20S proteasome.

PSMA4 in the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the degradation of IκB proteins by the proteasome. PSMA4, as part of the proteasome, is essential for this process.

PSMA4 in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation. PSMA4 is involved in this constitutive degradation.

Experimental Protocols for Studying PSMA4

This section provides detailed methodologies for key experiments to investigate the function and interactions of PSMA4.

Co-Immunoprecipitation (Co-IP) of PSMA4 and Interacting Proteins

This protocol describes the isolation of PSMA4 and its binding partners from cell lysates.

Experimental Workflow:

Materials:

-

Cell line expressing PSMA4 (e.g., HEK293T, HeLa, or a relevant cancer cell line)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PSMA4 antibody (e.g., Rabbit polyclonal to PSMA4)

-

Isotype control antibody (e.g., Rabbit IgG)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Reagents and equipment for Western blotting or mass spectrometry

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PSMA4 antibody or isotype control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome, which can be used to assess the impact of PSMA4 modulation on overall proteasome function.

Experimental Workflow:

Materials:

-

Cell lysate or purified proteasomes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or purified proteasomes.

-

Reaction Setup: In a 96-well plate, add the sample to the assay buffer. Include wells with a proteasome inhibitor to determine the specific proteasomal activity.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity.

PSMA4 in Disease and as a Drug Target

The integral role of PSMA4 in the UPS makes it a significant player in various pathologies and a promising target for therapeutic development.

Cancer

Elevated proteasome activity is a hallmark of many cancers, supporting rapid cell proliferation and survival by degrading tumor suppressor proteins. PSMA4 overexpression has been linked to poor prognosis and drug resistance in cancers such as multiple myeloma and breast cancer[2][3][6]. Targeting the proteasome with inhibitors like bortezomib (B1684674) has been a successful therapeutic strategy, and understanding the specific role of PSMA4 in drug resistance could lead to the development of more effective combination therapies[2][3].

Neurodegenerative Diseases

In contrast to cancer, impaired proteasome function and the accumulation of misfolded proteins are characteristic features of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have shown altered expression of PSMA4 in the brains of Alzheimer's patients, suggesting that dysregulation of the proteasome contributes to disease pathogenesis[8]. Strategies aimed at enhancing proteasome activity are being explored as potential therapeutic avenues for these conditions.

Drug Development

PSMA4 and the proteasome are attractive targets for drug development. While proteasome inhibitors are already in clinical use for cancer, there is a growing interest in developing more specific modulators of proteasome activity. This includes activators for neurodegenerative diseases and inhibitors that target specific subunits or regulatory particles to achieve greater selectivity and reduce side effects. The development of small molecules or biologics that specifically interact with PSMA4 could offer a novel approach to modulate proteasome function for therapeutic benefit.

Conclusion

PSMA4 is a fundamental component of the ubiquitin-proteasome system with a critical role in maintaining cellular protein homeostasis. Its involvement in a wide range of cellular processes and its dysregulation in major human diseases underscore its importance as a subject of research and a target for drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate functions of PSMA4 and its potential for therapeutic intervention. A deeper understanding of PSMA4's role in the complex network of cellular signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

References

- 1. Measuring the Affinity of Protein-Protein Interactions on a single-molecule level by Mass Photometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 3. Longitudinal plasma proteomics: relation to incident Alzheimer's disease dementia and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qiagen.com [qiagen.com]

- 5. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Proteasomal chymotrypsin-like peptidase activity is required for essential functions of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

PSMA4: A Pivotal Node in Oncology Signaling and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteasome Subunit Alpha Type 4 (PSMA4), a crucial component of the 20S proteasome core complex, is emerging as a significant player in oncogenesis and a potential therapeutic target. The ubiquitin-proteasome system, responsible for the degradation of a majority of intracellular proteins, is integral to the regulation of numerous cellular processes frequently dysregulated in cancer, including cell cycle progression, apoptosis, and signal transduction. Elevated expression of PSMA4 has been documented across a spectrum of malignancies and is often correlated with poor prognosis and resistance to therapy. This technical guide provides a comprehensive overview of the current understanding of PSMA4's role in oncology, detailing its expression patterns, prognostic significance, and involvement in critical signaling pathways. Furthermore, this document outlines detailed experimental protocols for investigating PSMA4 and discusses the potential for the development of targeted therapeutic strategies.

Introduction: The Proteasome and the Significance of PSMA4

The 26S proteasome is a large ATP-dependent proteolytic complex responsible for the degradation of ubiquitinated proteins, thereby maintaining protein homeostasis. It consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure composed of four stacked heptameric rings: two outer α-rings and two inner β-rings. The α-rings, formed by seven distinct α-subunits (PSMA1-PSMA7), control the entry of substrates into the proteolytic chamber of the β-rings.

PSMA4, also known as C9, is one of the seven α-subunits of the 20S proteasome. Genome-wide association studies have implicated the chromosomal locus of PSMA4 (15q25.1) in lung cancer susceptibility.[1] Its role extends beyond a mere structural component, with emerging evidence suggesting its involvement in specific signaling cascades that are critical for tumor progression and survival. The overexpression of PSMA4 has been linked to several cancers, highlighting its potential as both a biomarker and a therapeutic target.

Quantitative Data on PSMA4 in Oncology

The dysregulation of PSMA4 expression is a common feature in many cancers. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has provided valuable quantitative insights into the prevalence and prognostic implications of PSMA4 alteration.

Table 1: PSMA4 mRNA Expression in Various Cancer Types (TCGA Data)

| Cancer Type | Number of Tumor Samples (n) | Number of Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value | Reference |

| Breast Invasive Carcinoma (BRCA) | 1095 | 113 | Upregulated | < 0.001 | [2] |

| Lung Adenocarcinoma (LUAD) | 515 | 59 | Upregulated | < 0.001 | TCGA |

| Lung Squamous Cell Carcinoma (LUSC) | 501 | 49 | Upregulated | < 0.001 | TCGA |

| Colon Adenocarcinoma (COAD) | 478 | 41 | Upregulated | < 0.001 | TCGA |

| Esophageal Carcinoma (ESCA) | 184 | 11 | Upregulated | < 0.001 | TCGA |

| Head and Neck Squamous Cell Carcinoma (HNSC) | 520 | 44 | Upregulated | < 0.001 | TCGA |

| Liver Hepatocellular Carcinoma (LIHC) | 371 | 50 | Upregulated | < 0.001 | TCGA |

| Stomach Adenocarcinoma (STAD) | 415 | 35 | Upregulated | < 0.001 | TCGA |

Table 2: Prognostic Significance of High PSMA4 Expression in Cancer

| Cancer Type | Survival Metric | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Breast Cancer | Recurrence-Free Survival (RFS) | 1.53 | 1.36–1.71 | < 0.001 | [3] |

| Lung Cancer | Overall Survival (OS) | 1.34 | 1.15-1.56 | < 0.001 | Kaplan-Meier Plotter |

| Gastric Cancer | Overall Survival (OS) | 1.45 | 1.23-1.71 | < 0.001 | Kaplan-Meier Plotter |

| Ovarian Cancer | Overall Survival (OS) | 1.21 | 1.08-1.35 | < 0.01 | Kaplan-Meier Plotter |

Table 3: Genetic Alterations of PSMA4 in Cancer (TCGA Pan-Cancer Atlas)

| Alteration Type | Frequency Across All Cancers | Key Cancer Types with Alteration |

| Amplification | ~1% | Breast, Ovarian, Lung |

| Deep Deletion | <0.1% | - |

| Missense Mutation | ~0.5% | Uterine, Colorectal |

Note: The frequency of somatic mutations in the PSMA4 gene is relatively low across most cancer types.

Key Signaling Pathways Involving PSMA4

PSMA4 has been shown to modulate key signaling pathways that are fundamental to cancer cell survival, proliferation, and resistance to therapy.

PSMA4 and the Interferon (IFN) Signaling Pathway in Breast Cancer

In breast cancer, a co-expression network analysis has revealed a significant association between PSMA4 and the "Immune response_IFN-alpha and beta signaling via JAK/STAT" pathway.[3] This suggests that PSMA4 may play a role in modulating the tumor's immune microenvironment and its response to immunotherapies.

PSMA4 and the HIF-1α Signaling Pathway in Multiple Myeloma

In multiple myeloma, PSMA4 has been implicated in bortezomib (B1684674) resistance through the metabolic reprogramming of cancer cells. Overexpression of PSMA4 leads to an increase in oxidative phosphorylation, creating a hypoxic state that activates the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[4] Activated HIF-1α promotes the expression of anti-apoptotic genes, thereby conferring resistance to proteasome inhibitors like bortezomib.

Experimental Protocols for PSMA4 Research

Investigating the function of PSMA4 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

PSMA4 Gene Knockdown using shRNA

This protocol describes the stable knockdown of PSMA4 in a cancer cell line using a lentiviral-based shRNA approach.

Materials:

-

HEK293T cells

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

shRNA-expressing plasmid targeting PSMA4 (and a non-targeting scramble control) in a lentiviral vector (e.g., pLKO.1)

-

Lipofectamine 3000 or similar transfection reagent

-

DMEM and appropriate growth medium for the cancer cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Polybrene

Procedure:

-

Lentivirus Production:

-

One day before transfection, seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the HEK293T cells with the shRNA plasmid, psPAX2, and pMD2.G using Lipofectamine 3000 according to the manufacturer's instructions.

-

Change the medium 6-8 hours post-transfection.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter and store at -80°C.

-

-

Transduction of Target Cells:

-

Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.

-

Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of 8 µg/mL Polybrene.

-

Incubate for 24 hours.

-

-

Selection of Stable Knockdown Cells:

-

Replace the medium with fresh growth medium containing puromycin at a predetermined optimal concentration for the specific cell line.

-

Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced control cells are eliminated.

-

-

Validation of Knockdown:

-

Assess the knockdown efficiency at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.

-

Co-Immunoprecipitation (Co-IP) for PSMA4 Interacting Proteins

This protocol outlines the procedure to identify proteins that interact with endogenous PSMA4 in a cancer cell line, followed by mass spectrometry analysis.

Materials:

-

Cancer cell line expressing PSMA4

-

Anti-PSMA4 antibody (IP-grade)

-

Normal IgG from the same species as the primary antibody (isotype control)

-

Protein A/G magnetic beads

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Wash buffer (e.g., Co-IP lysis buffer with 0.1% NP-40)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE gels and reagents

-

Mass spectrometer

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse the cell pellet with ice-cold Co-IP lysis buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube. Determine the protein concentration.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads and incubate the pre-cleared lysate with the anti-PSMA4 antibody or isotype control IgG overnight at 4°C on a rotator.

-

Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Neutralize the eluate with neutralization buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise unique protein bands present in the PSMA4 IP lane but not in the control lane.

-

Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).

-

Immunohistochemistry (IHC) for PSMA4 Expression in Tumor Tissues

This protocol provides a general guideline for the detection of PSMA4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against PSMA4

-

HRP-conjugated secondary antibody

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with blocking buffer.

-

Incubate with the primary anti-PSMA4 antibody at an optimized dilution and temperature.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB chromogen substrate.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Scoring:

-

Evaluate the staining intensity (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells.

-

Real-Time Quantitative PCR (RT-qPCR) for PSMA4 mRNA Expression

This protocol describes the quantification of PSMA4 mRNA levels in cancer cell lines or tissues.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Forward and reverse primers for PSMA4 and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

-

Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values.

-

Calculate the relative expression of PSMA4 using the ΔΔCt method, normalizing to the reference gene.

-

PSMA4 as a Therapeutic Target

The consistent overexpression of PSMA4 in various cancers and its association with poor prognosis and drug resistance make it an attractive target for therapeutic intervention.

Development of PSMA4-Specific Inhibitors

While general proteasome inhibitors like bortezomib have shown clinical efficacy, they are associated with significant toxicities due to their broad activity. The development of inhibitors that specifically target PSMA4 could offer a more favorable therapeutic window. High-throughput screening of small molecule libraries against purified PSMA4 or the 20S proteasome could identify lead compounds. Structure-based drug design, leveraging the crystal structure of the proteasome, can further aid in the optimization of these inhibitors.

Targeting PSMA4-Mediated Signaling Pathways

In addition to direct inhibition, targeting the downstream effectors of PSMA4-mediated signaling pathways presents another therapeutic avenue. For instance, in multiple myeloma where PSMA4 drives HIF-1α activation, combining proteasome inhibitors with HIF-1α inhibitors could be a synergistic strategy to overcome bortezomib resistance.

Future Directions and Conclusion

PSMA4 is a promising therapeutic target in oncology with a clear role in tumor progression and drug resistance. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which PSMA4 contributes to the regulation of key signaling pathways in different cancer contexts.

-

Identifying the full spectrum of PSMA4-interacting proteins to uncover novel functions and therapeutic vulnerabilities.

-

Developing and validating potent and selective PSMA4 inhibitors for preclinical and clinical evaluation.

-

Investigating the potential of PSMA4 as a predictive biomarker for response to standard therapies and for patient stratification.

References

PSMA4 Gene Silencing: A Technical Guide to Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Proteasome Subunit Alpha Type-4 (PSMA4) gene silencing as a promising strategy for inducing apoptosis in cancer cells. PSMA4 is a critical component of the 20S proteasome core particle, a multi-catalytic complex essential for protein degradation and cellular homeostasis. Dysregulation of proteasome function is a hallmark of many cancers, making its subunits attractive therapeutic targets. This document details the molecular mechanisms, experimental protocols, and signaling pathways implicated in apoptosis induction following the targeted knockdown of PSMA4. Quantitative data from relevant studies are summarized, and detailed methodologies for key experiments are provided to facilitate the replication and advancement of research in this area. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the processes involved.

Introduction: The Role of PSMA4 in Cellular Function and Cancer

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The catalytic core of the proteasome is the 20S particle, which is composed of four stacked heptameric rings. The two outer rings are formed by alpha subunits (PSMA1-7), and the two inner rings are composed of beta subunits (PSMB1-7), which harbor the proteolytic activity.

PSMA4, or Proteasome Subunit Alpha Type-4, is an essential alpha subunit of the 20S proteasome. The alpha subunits form a gate that controls the entry of substrates into the proteolytic chamber. Therefore, PSMA4 is integral to the proper assembly and function of the proteasome. In various cancers, the expression of proteasome subunits, including PSMA4, can be altered, contributing to tumorigenesis and therapeutic resistance by preventing the degradation of pro-survival and anti-apoptotic proteins. High expression levels of several PSMA family members, including PSMA4, have been correlated with poor survival in breast cancer patients[1].

Targeted silencing of PSMA4 using techniques such as RNA interference (RNAi) offers a specific approach to disrupt proteasome function, leading to the accumulation of misfolded or regulatory proteins and ultimately triggering programmed cell death, or apoptosis. Understanding the precise molecular sequelae of PSMA4 knockdown is critical for developing novel cancer therapeutics.

The Link Between PSMA4 Silencing and Apoptosis Induction

While direct studies quantifying apoptosis upon PSMA4 silencing are limited, research on other proteasome subunits, such as PSMD4, provides a strong model for the anticipated effects. Knockdown of the proteasome subunit PSMD4 in epithelial ovarian cancer cells has been shown to significantly increase the rate of apoptosis and enhance sensitivity to chemotherapy[2]. The inhibition of proteasome function, in general, is a well-established strategy to induce apoptosis in cancer cells.

The primary mechanism by which proteasome inhibition, and by extension PSMA4 silencing, is thought to induce apoptosis is through the stabilization and accumulation of pro-apoptotic proteins and the inhibition of pro-survival signaling pathways. One of the key pathways regulated by the proteasome is the Nuclear Factor-kappa B (NF-κB) signaling cascade[3].

Signaling Pathways Activated by PSMA4 Silencing

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting the expression of anti-apoptotic genes such as Bcl-2 and Bcl-xL. The activation of NF-κB is tightly regulated by its inhibitor, IκBα. In the canonical pathway, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of its target genes[4][5].